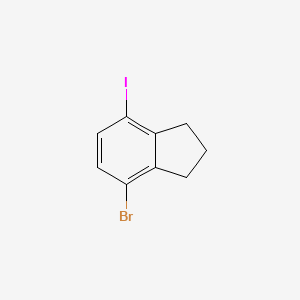
4-Bromo-7-iodoindane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-iodoindane is an organic compound belonging to the class of indanes, characterized by the presence of bromine and iodine atoms attached to the indane ring. This compound has a molecular formula of C9H8BrI and a molecular weight of 322.97 g/mol . It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-iodoindane typically involves the bromination and iodination of indane derivatives. One common method is the bromination of 7-iodoindane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-7-iodoindane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide (for iodination) and potassium tert-butoxide (for bromination). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated indane derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or other functionalized indanes .
Applications De Recherche Scientifique
4-Bromo-7-iodoindane has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 4-Bromo-7-iodoindane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to changes in cellular signaling and function .
Comparaison Avec Des Composés Similaires
4-Bromo-2-iodoaniline: This compound has a similar structure but with an amino group instead of the indane ring.
4-Bromobenzonitrile: Another related compound with a nitrile group attached to the benzene ring.
Uniqueness: 4-Bromo-7-iodoindane is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties. Its dual halogenation (bromine and iodine) allows for versatile reactivity and functionalization, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H8BrI |
|---|---|
Poids moléculaire |
322.97 g/mol |
Nom IUPAC |
4-bromo-7-iodo-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8BrI/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3H2 |
Clé InChI |
PKRIFCJHEQKTLK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2C1)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)


![2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)


![6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699688.png)
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)



